molecular formula C32H39N9O2 B12623473 Benzamide, 4-(1,1-dimethylethyl)-N-[(3R)-1-[4-[[4-(1-piperazinylcarbonyl)phenyl]amino]imidazo[2,1-f][1,2,4]triazin-2-yl]-3-piperidinyl]-

Benzamide, 4-(1,1-dimethylethyl)-N-[(3R)-1-[4-[[4-(1-piperazinylcarbonyl)phenyl]amino]imidazo[2,1-f][1,2,4]triazin-2-yl]-3-piperidinyl]-

Cat. No.: B12623473
M. Wt: 581.7 g/mol
InChI Key: OMPKPNASJNVVGE-UHFFFAOYSA-N
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Description

Benzamide, 4-(1,1-dimethylethyl)-N-[(3R)-1-[4-[[4-(1-piperazinylcarbonyl)phenyl]amino]imidazo[2,1-f][1,2,4]triazin-2-yl]-3-piperidinyl]- is a complex organic compound that belongs to the class of benzamides This compound is characterized by its intricate molecular structure, which includes multiple functional groups such as piperazine, imidazo[2,1-f][1,2,4]triazin, and piperidinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, 4-(1,1-dimethylethyl)-N-[(3R)-1-[4-[[4-(1-piperazinylcarbonyl)phenyl]amino]imidazo[2,1-f][1,2,4]triazin-2-yl]-3-piperidinyl]- typically involves multiple steps, including the formation of intermediate compounds. Common synthetic routes may include:

    Formation of the Benzamide Core: This step involves the reaction of a benzoyl chloride derivative with an amine to form the benzamide core.

    Introduction of the Piperazine Group: The piperazine group can be introduced through nucleophilic substitution reactions.

    Formation of the Imidazo[2,1-f][1,2,4]triazin Ring: This step may involve cyclization reactions using appropriate reagents and conditions.

    Attachment of the Piperidinyl Group: The piperidinyl group can be attached through reductive amination or other suitable methods.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to achieve high yields and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

Benzamide, 4-(1,1-dimethylethyl)-N-[(3R)-1-[4-[[4-(1-piperazinylcarbonyl)phenyl]amino]imidazo[2,1-f][1,2,4]triazin-2-yl]-3-piperidinyl]- can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical assays to study protein-ligand interactions.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of Benzamide, 4-(1,1-dimethylethyl)-N-[(3R)-1-[4-[[4-(1-piperazinylcarbonyl)phenyl]amino]imidazo[2,1-f][1,2,4]triazin-2-yl]-3-piperidinyl]- involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    Benzamide Derivatives: Compounds with similar benzamide cores but different substituents.

    Piperazine Derivatives: Compounds containing the piperazine functional group.

    Imidazo[2,1-f][1,2,4]triazin Derivatives: Compounds with the imidazo[2,1-f][1,2,4]triazin ring system.

Uniqueness

Benzamide, 4-(1,1-dimethylethyl)-N-[(3R)-1-[4-[[4-(1-piperazinylcarbonyl)phenyl]amino]imidazo[2,1-f][1,2,4]triazin-2-yl]-3-piperidinyl]- is unique due to its combination of multiple functional groups, which confer distinct chemical properties and potential applications. The presence of the piperazine, imidazo[2,1-f][1,2,4]triazin, and piperidinyl groups makes it a versatile compound for various research and industrial purposes.

Properties

Molecular Formula

C32H39N9O2

Molecular Weight

581.7 g/mol

IUPAC Name

4-tert-butyl-N-[1-[4-[4-(piperazine-1-carbonyl)anilino]imidazo[2,1-f][1,2,4]triazin-2-yl]piperidin-3-yl]benzamide

InChI

InChI=1S/C32H39N9O2/c1-32(2,3)24-10-6-22(7-11-24)29(42)36-26-5-4-17-40(21-26)31-37-27(28-34-16-20-41(28)38-31)35-25-12-8-23(9-13-25)30(43)39-18-14-33-15-19-39/h6-13,16,20,26,33H,4-5,14-15,17-19,21H2,1-3H3,(H,36,42)(H,35,37,38)

InChI Key

OMPKPNASJNVVGE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2CCCN(C2)C3=NN4C=CN=C4C(=N3)NC5=CC=C(C=C5)C(=O)N6CCNCC6

Origin of Product

United States

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